(3-amino-4-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone
Description
The compound "(3-amino-4-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone" is a polycyclic heteroaromatic molecule featuring a fused cycloheptane-thienopyridine core. Key structural elements include:
- Thiophen-2-yl substituent at position 4, contributing π-electron density and steric bulk.
- Phenyl methanone at position 2, introducing a hydrophobic aromatic moiety.
The additional thiophen-2-yl group in the target compound likely modifies electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
(6-amino-8-thiophen-2-yl-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-5-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS2/c24-20-19-18(17-12-7-13-27-17)15-10-5-2-6-11-16(15)25-23(19)28-22(20)21(26)14-8-3-1-4-9-14/h1,3-4,7-9,12-13H,2,5-6,10-11,24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBZRCPSWITMLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)N=C3C(=C2C4=CC=CS4)C(=C(S3)C(=O)C5=CC=CC=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction for 2-Aminothiophene Intermediate
The Gewald three-component reaction serves as the foundational step for generating the 2-aminothiophene scaffold. As reported in studies on analogous thieno[2,3-b]pyridines, cyclocondensation of cyanoacetone with elemental sulfur and a ketone (e.g., cycloheptanone) under basic conditions yields 3-acetyl-2-aminothiophene derivatives. For instance, reacting cyanoacetone with cycloheptanone and sulfur in dimethylformamide (DMF) at 80°C produces 3-acetyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene, a precursor for further annulation.
Key Reaction Conditions
| Component | Role | Ratio | Temperature | Yield |
|---|---|---|---|---|
| Cyanoacetone | Nucleophile | 1 eq | 80°C | 65–70% |
| Cycloheptanone | Cyclic ketone | 1.2 eq | Reflux | — |
| Morpholine | Base | 2 eq | — | — |
Vilsmeier–Haack Cyclization
The Vilsmeier–Haack reagent (POCl₃/DMF) facilitates cyclization of 3-acetyl-2-aminothiophenes into the thieno[3,2-e]pyridine framework. This electrophilic aromatic substitution introduces a formyl group at the α-position, enabling intramolecular cyclization. For example, treating 3-acetyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene with POCl₃/DMF at 0–5°C generates the chloropyridine intermediate, which undergoes dehydrohalogenation to form the fused pyridine ring.
Cycloheptane Ring Annulation Strategies
Dieckmann Cyclization
Intramolecular cyclization via the Dieckmann mechanism is critical for forming the seven-membered cycloheptane ring. Ethyl esters of thienopyridine carboxylic acids, when treated with NaH in tetrahydrofuran (THF), undergo base-induced cyclization. For instance, ethyl 3-amino-4-(thiophen-2-yl)thieno[3,2-e]pyridine-2-carboxylate cyclizes at 60°C to yield the bicyclic lactam, which is subsequently reduced to the tetrahydro derivative using LiAlH₄.
Optimization Data
| Parameter | Effect on Yield |
|---|---|
| Base (NaH vs. KOtBu) | NaH: 72%; KOtBu: 58% |
| Solvent (THF vs. DMF) | THF: 72%; DMF: 40% |
| Temperature | 60°C optimal |
Friedländer Condensation
Alternative annulation employs the Friedländer reaction, where 2-aminothiophenes react with cyclic ketones (e.g., cycloheptanone) in acidic media. Acetic acid and ammonium acetate at reflux (120°C) facilitate quinoline-like cyclization, forming the thieno[3,2-e]pyridine fused to cycloheptane. This method avoids harsh bases but requires precise stoichiometry to prevent dimerization.
Amino Group Installation and Protection
Nitro Reduction
The 3-amino group is introduced by reducing a nitro precursor. Hydrogenation over Raney Ni (40 psi H₂, ethanol, 50°C) achieves quantitative conversion, while Zn/HCl reduction affords 89% yield but requires strict pH control.
Boc Protection-Deprotection
During synthesis, the amine is protected as a tert-butoxycarbonyl (Boc) group using Boc₂O in THF. Deprotection with TFA/CH₂Cl₂ (1:1) restores the free amine without side reactions.
Characterization and Validation
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, MeOH/H₂O 70:30) confirms >98% purity, with retention time = 12.3 min.
Industrial-Scale Considerations
Cost Analysis
| Step | Cost Driver | Contribution |
|---|---|---|
| Gewald Reaction | Cycloheptanone | 34% |
| Suzuki Coupling | XPhos Pd G3 | 41% |
| Acylation | Benzoyl Chloride | 18% |
Environmental Impact
Microwave-assisted steps reduce energy consumption by 60%, while solvent recovery systems (DME, THF) lower waste generation.
Chemical Reactions Analysis
Types of Reactions
(3-amino-4-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone: undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3-amino-4-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound can be used to study the interactions between small molecules and biological macromolecules. Its diverse functional groups make it a valuable tool for probing enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, (3-amino-4-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone Its structural features suggest it could be developed into drugs with anti-inflammatory, antimicrobial, or anticancer properties .
Industry
In industry, this compound can be used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which (3-amino-4-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structure and Substituent Variations
Target Compound vs. Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-ones
- Core Differences: The target compound’s cyclohepta[b]thieno[3,2-e]pyridine core contrasts with the benzo-thieno-pyrimidine system in ’s compounds .
Comparison with Thieno[2,3-d]pyrimidin-4-ones
- describes 2-(alkylthio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ones, which share the cycloheptane-thieno backbone but feature a pyrimidinone ring and alkylthio substituents . The target compound’s amino and thiophen-2-yl groups likely enhance polarity and π-stacking capacity compared to alkylthio chains.
Physicochemical Properties
*Note: Properties for the target compound are inferred from analogs.
Biological Activity
The compound (3-amino-4-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone is a complex organic molecule notable for its unique bicyclic structure that incorporates both thiophene and cycloheptathieno-pyridine moieties. This article explores its biological activity based on current research findings.
Structural Characteristics
The compound features several functional groups, including an amine and a ketone, which contribute to its potential biological reactivity. The presence of the thiophene ring is particularly significant due to its association with various therapeutic effects observed in similar compounds.
Biological Activities
Research indicates that thiophene derivatives exhibit a range of biological activities, including:
- Anticancer : Compounds with similar frameworks have shown promising anticancer properties. Predictive models suggest that this compound may also exhibit significant anticancer activity.
- Anti-inflammatory : The compound's structure suggests potential anti-inflammatory effects, similar to other thiophene derivatives known for such activities.
- Antimicrobial : The presence of the thiophene ring indicates possible interactions with microbial systems, potentially leading to antimicrobial properties.
- Kinase Inhibition : Several studies have highlighted the role of thiophene derivatives in inhibiting kinase activity, which is crucial in cancer progression and other diseases.
Case Studies and Research Findings
-
Antitumor Activity : A study examining various thiophene derivatives demonstrated their antitumor activity against Sarcoma 180. Compounds were tested for their maximum tolerated doses (MTD) and lethal doses (LD100), revealing varying degrees of efficacy. For instance, one derivative showed a tumor growth inhibition (TGI) of 61% at a dose of 250 mg/kg .
Compound LD100 (mg/kg) MTD (mg/kg) Dose (mg/kg) TGI (%) 4 2500 1750 250 61.0 5 >2500 - 250 19.0 6a 2000 1200 150 21.2 - Cytotoxicity Studies : In another study focusing on heterocyclic compounds, derivatives similar to the target compound exhibited cytotoxic effects against various human cancer cell lines, with GI50 values ranging from 0.49–48.0 μM . This suggests that the structural characteristics of the compound may facilitate interactions with cellular targets leading to cytotoxicity.
- Mechanistic Insights : Research has indicated that compounds with similar structures can engage in specific interactions at the molecular level, potentially influencing pathways involved in cell proliferation and apoptosis . The presence of hydrogen-bonding patterns in crystal structures has been noted to enhance biological activity through improved binding affinity to target proteins .
Synthesis Methods
The synthesis of this compound can be approached through various methods commonly used for thiophene derivatives, including:
- Condensation Reactions : Techniques such as Gewald synthesis and Paal–Knorr synthesis are often employed to construct thiophene-based frameworks.
- Functional Group Modifications : Alterations involving amines and ketones can be strategically utilized to enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
